N-(4-bromo-2-methylphenyl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Description
N-(4-Bromo-2-methylphenyl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a triazolopyridazine derivative characterized by a brominated aromatic ring (4-bromo-2-methylphenyl) and a cyclopropyl substituent at the 3-position of the triazolo[4,3-b]pyridazine core.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c1-9-8-11(17)4-5-12(9)18-16(23)13-6-7-14-19-20-15(10-2-3-10)22(14)21-13/h4-8,10H,2-3H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMFOMWTBXOPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=NN3C(=NN=C3C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-methylphenyl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide (CAS Number: 2549032-37-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, cytotoxicity against various cancer cell lines, and potential therapeutic applications.
The compound's molecular formula is with a molecular weight of 372.22 g/mol. Its structural features include a triazolo-pyridazine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄BrN₅O |
| Molecular Weight | 372.22 g/mol |
| CAS Number | 2549032-37-1 |
Research indicates that compounds with a triazolo-pyridazine structure often act as inhibitors of specific kinases. For instance, studies have shown that related compounds exhibit inhibitory activity against c-Met kinase, a target implicated in several cancers. The inhibition of c-Met can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the cytotoxicity results:
| Cell Line | IC₅₀ (µM) | Notes |
|---|---|---|
| A549 | 1.06 ± 0.16 | Significant cytotoxicity |
| MCF-7 | 1.23 ± 0.18 | Significant cytotoxicity |
| HeLa | 2.73 ± 0.33 | Moderate cytotoxicity |
| LO2 | ND | Not detected |
The compound exhibited significant cytotoxic effects against A549 and MCF-7 cell lines, with IC₅₀ values comparable to established drugs like Foretinib .
Case Studies
Recent research highlighted the potential of triazolo-pyridazine derivatives as bromodomain inhibitors. These studies suggest that this compound may also interact with bromodomains involved in epigenetic regulation, further expanding its therapeutic potential against cancers .
Comparison with Similar Compounds
Key Observations :
- The bromo and methyl groups in the target compound likely increase steric bulk and electron-withdrawing effects compared to chlorine or methyl substituents in analogs .
Pharmacological Profiles
Antiproliferative Activity
Triazolopyridazine derivatives with ether-linked ester groups (e.g., compounds 14–17 in ) exhibit antiproliferative effects against endothelial and tumor cells, whereas benzamidine-containing analogs lose thrombin inhibitory activity . The target compound’s carboxamide linkage may similarly favor cellular uptake and intracellular target engagement, though direct evidence is needed.
Antimicrobial Activity
N-(3-(6-Methyl-triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives demonstrate moderate to good antimicrobial activity, attributed to sulfonamide and benzamide functionalities . The absence of such groups in the target compound suggests divergent biological applications, possibly skewed toward anticancer or anti-senescence roles (see ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
